molecular formula C13H18O4 B8237778 Methyl 3-(2-(benzyloxy)ethoxy)propanoate

Methyl 3-(2-(benzyloxy)ethoxy)propanoate

Cat. No.: B8237778
M. Wt: 238.28 g/mol
InChI Key: NOACBTNAWWWXRY-UHFFFAOYSA-N
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Description

Methyl 3-(2-(benzyloxy)ethoxy)propanoate is a methyl ester derivative featuring a propanoate backbone substituted with a 2-(benzyloxy)ethoxy group. This compound is characterized by its ether-linked benzyl-protected ethoxy chain, which confers stability against premature hydrolysis while enabling controlled deprotection for downstream functionalization. It is commonly employed as an intermediate in organic synthesis, particularly in pharmaceuticals, polymers, and prodrugs. The benzyl group enhances lipophilicity, making it suitable for applications requiring controlled release or solubility modulation .

Properties

IUPAC Name

methyl 3-(2-phenylmethoxyethoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-15-13(14)7-8-16-9-10-17-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOACBTNAWWWXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(benzyloxy)ethoxy)propanoate typically involves the esterification of 3-(2-phenylmethoxyethoxy)propanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves refluxing the reactants to drive the reaction to completion, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(benzyloxy)ethoxy)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of a strong acid or base.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenylmethoxyethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Hydrolysis: 3-(2-phenylmethoxyethoxy)propanoic acid and methanol.

    Reduction: 3-(2-phenylmethoxyethoxy)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-(benzyloxy)ethoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(benzyloxy)ethoxy)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing the active acid form, which may exert its effects through various molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 3-(2-(benzyloxy)ethoxy)propanoate and analogous compounds:

Compound Name Molecular Formula Molecular Weight CAS RN Key Features Applications Reference
This compound C14H18O5 266.29 Not explicitly provided Benzyl-protected ethoxy chain, methyl ester backbone Polymer precursors, prodrugs
Ethyl 3-{2-[2-(benzyloxy)ethoxy]ethoxy}propanoate C16H24O5 296.36 2028284-72-0 Ethyl ester variant; longer ethoxy chain Enhanced lipophilicity for drug delivery
Methyl 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]propanoate C10H21NO6 251.28 2086689-03-2 Terminal aminooxy group for conjugation; shorter chain Bioconjugation, click chemistry
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate C13H26O6 278.34 Not provided tert-Butyl ester; terminal hydroxyl group for functionalization Protecting group strategies
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate C11H21NO5 247.29 1823795-95-4 Boc-protected amine in ethoxy chain Peptide synthesis intermediates
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl}propanoate C25H24O8 452.46 858754-99-1 Coumarin core with benzyloxy-acetylated side chain Fluorescent probes, enzyme studies
Methyl 3-(benzyloxy)-2-methylpropanoate C12H16O3 208.25 59965-24-1 Branched methyl group; simpler benzyloxy substitution Fragrance intermediates

Key Observations:

Ester Group Variations :

  • Methyl esters (e.g., target compound) are more volatile and prone to hydrolysis than ethyl or tert-butyl esters. Ethyl esters (e.g., ) offer enhanced lipophilicity for sustained release.
  • tert-Butyl esters (e.g., ) act as protecting groups, requiring acidic conditions for cleavage.

Chain Length and Functionalization: Aminooxy-terminated derivatives (e.g., ) enable site-specific bioconjugation. Hydroxyl-terminated chains (e.g., ) allow further functionalization via esterification or etherification.

Structural Complexity :

  • Coumarin derivatives (e.g., ) exhibit aromaticity and fluorescence, making them suitable for biological imaging.
  • Boc-protected amines (e.g., ) are critical in peptide synthesis for controlled amine deprotection.

Synthetic Accessibility: Williamson ether synthesis is a common method for ethoxy chain formation (e.g., ). Benzyl groups are typically removed via hydrogenolysis, while Boc groups require acidic conditions (e.g., TFA) .

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